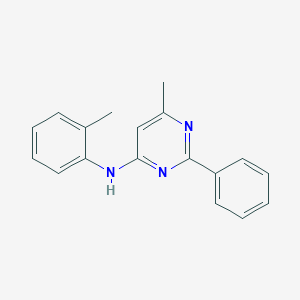
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is not fully understood. However, it has been proposed that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine inhibits the proliferation of cancer cells and induces apoptosis. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells such as macrophages. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. One area of research is the development of new derivatives of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine and the development of more specific inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine involves the reaction of 2-phenyl-6-methyl-4-(methylamino) pyrimidine-5-carbonitrile with 2-methyl aniline in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been studied for its anti-viral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-6-7-11-16(13)20-17-12-14(2)19-18(21-17)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMCCUJQLSFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

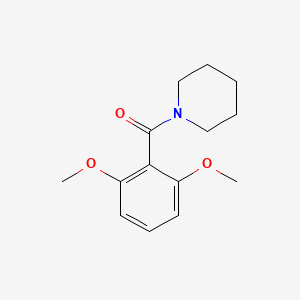
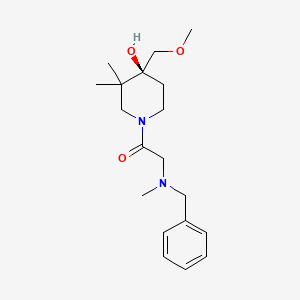
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)
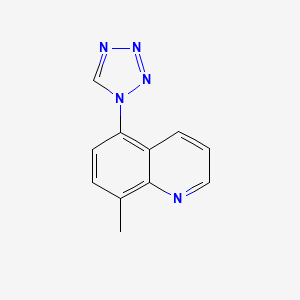
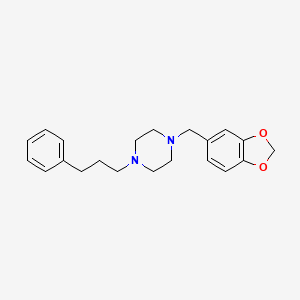
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)